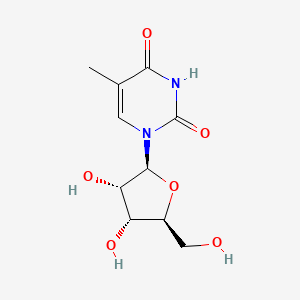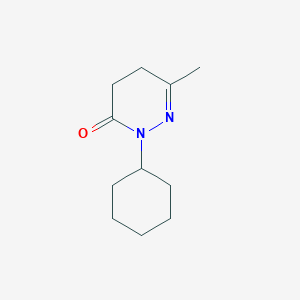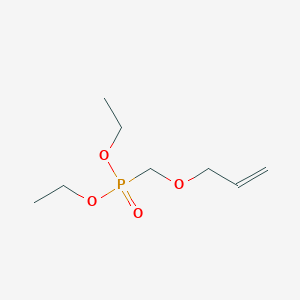
Diethyl ((allyloxy)methyl)phosphonate
Overview
Description
Diethyl ((allyloxy)methyl)phosphonate is a type of organophosphorus compound . It is used as a flame retardant additive in the preparation of rubber wood/polymer composite . It can also be used for the stereoselective synthesis of cis- or trans-3-vinyl-β-lactam compounds and for the fabrication of amphoteric surfaces on silicone substrates .
Synthesis Analysis
The synthesis of Diethyl ((allyloxy)methyl)phosphonate can be achieved through the Michaelis–Arbuzov reaction . This reaction involves the conjugate addition of hydrogen-phosphonates to different Michael acceptors . The reaction of methyl acrylate with diethyl phosphonate is one such example .Molecular Structure Analysis
The molecular structure of Diethyl ((allyloxy)methyl)phosphonate is similar to that of other organophosphorus compounds . The molecule is tetrahedral .Chemical Reactions Analysis
Diethyl ((allyloxy)methyl)phosphonate undergoes various chemical reactions. For instance, it can participate in the Michaelis–Arbuzov reaction . It can also react with thionyl chloride to produce methylphosphonic acid dichloride, which is used in the production of sarin and soman nerve agents .Mechanism of Action
Safety and Hazards
As with other organophosphorus compounds, Diethyl ((allyloxy)methyl)phosphonate may pose certain safety and health hazards . It is recommended to handle it with care, using personal protective equipment and ensuring adequate ventilation . It should not come into contact with the eyes, skin, or clothing, and ingestion or inhalation should be avoided .
Future Directions
Research on Diethyl ((allyloxy)methyl)phosphonate and similar compounds is ongoing, with a focus on developing more environmentally friendly and economically competitive processes for their synthesis . These compounds have a wide range of applications in agricultural, medicinal, technical, and synthetic chemistry . Future directions may include the development of new catalytic systems and efficient green and sustainable synthetic protocols .
properties
IUPAC Name |
3-(diethoxyphosphorylmethoxy)prop-1-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17O4P/c1-4-7-10-8-13(9,11-5-2)12-6-3/h4H,1,5-8H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNNWVDRZWKNEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(COCC=C)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl ((allyloxy)methyl)phosphonate | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

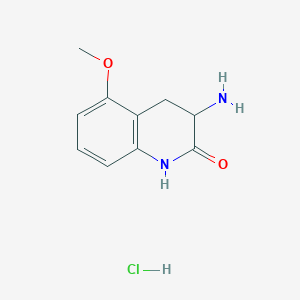


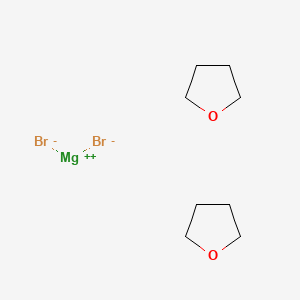
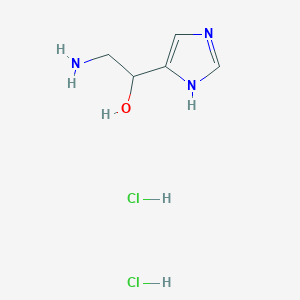
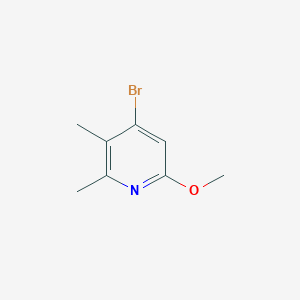
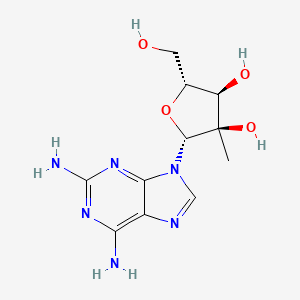

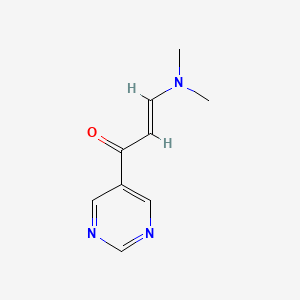
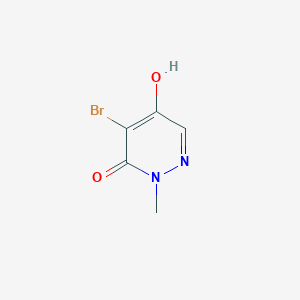
![4H-pyrido[1,2-a]pyrimidin-4-one, 6-methyl-2-phenyl-](/img/structure/B3276407.png)
